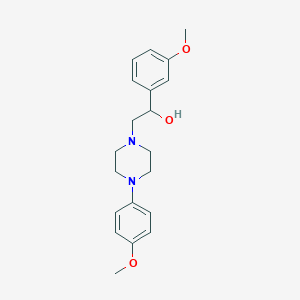

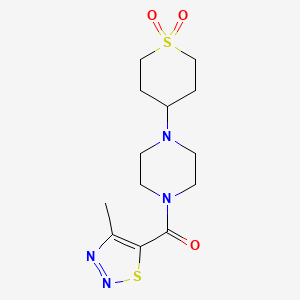

![molecular formula C10H18ClN3O2 B2586719 N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride CAS No. 1171559-62-8](/img/structure/B2586719.png)

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride (NCHP) is a cyclic amide derivative of piperidine and is used as a reagent in a variety of chemical synthesis reactions. It is a versatile reagent that can be used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NCHP is also used as a catalyst in the oxidation of alcohols, as a ligand in metal-catalyzed reactions, and as a reactant in the synthesis of polymers.

Scientific Research Applications

Discovery of Clinical Candidates

A compound closely related to the query, characterized by its potential as an acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitor, was identified as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression. This discovery underlines the importance of structural modifications to enhance solubility and absorption, highlighting the compound's potential utility in treating incurable diseases (K. Shibuya et al., 2018).

Novel Syntheses and Derivatives

Research on the utility of chloroacetonitrile led to the synthesis of novel arylidene derivatives and highlighted unexpected reactions yielding novel pyrazole and thiazole derivatives. Such studies underscore the versatility of piperidine-based compounds in constructing diverse heterocyclic structures, contributing significantly to medicinal chemistry (Ali Khalil et al., 2017).

Antimicrobial Activity

The synthesis and evaluation of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus demonstrated moderate antibacterial potentials, especially against Gram-negative bacterial strains. This research provides insights into the antimicrobial properties of piperidine-based compounds, offering avenues for developing new antibacterial agents (Kashif Iqbal et al., 2017).

Dual Cytokine Regulation

A pyrimidylpiperazine derivative exhibited dual cytokine regulatory properties by inhibiting TNF-alpha and augmenting interleukin-10 release. This compound's effects in protecting mice from endotoxin-induced shock provide a foundation for exploring therapeutic strategies for conditions such as septic shock, rheumatoid arthritis, and Crohn's disease (T. Fukuda et al., 2000).

Wake-Promoting Activity

Another derivative, identified through a series of optimizations for its affinity at the histamine H3 receptor, exhibited marked wake-promoting effects without affecting locomotor activity. This compound's development underscores the therapeutic potential of piperidine-based compounds in treating sleep disorders (R. Nirogi et al., 2019).

properties

IUPAC Name |

N-cyclopropyl-2-(4-hydroxyiminopiperidin-1-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2.ClH/c14-10(11-8-1-2-8)7-13-5-3-9(12-15)4-6-13;/h8,15H,1-7H2,(H,11,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESHDOIYRPEKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2CCC(=NO)CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2586636.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2586637.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2586638.png)

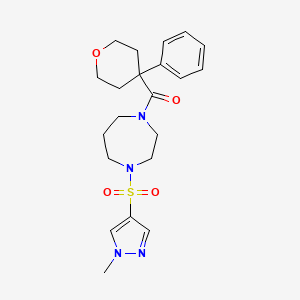

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2586643.png)

![2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide](/img/structure/B2586651.png)

![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)

![6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2586658.png)